molecular formula C24H30N2O8S B611342 Thiofentanil oxalate CAS No. 101365-73-5

Thiofentanil oxalate

Cat. No. B611342
M. Wt: 506.57
InChI Key: NHPPWKIWKNUHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiofentanil oxalate is a synthetic analgesic that is pharmacologically stronger and more potent than morphine, with less physical dependence production.

Scientific Research Applications

Anesthesia in Wildlife Conservation

Thiofentanil oxalate, previously known as A-3080, is used in the chemical immobilization of various nondomestic hoofstock species. Its efficacy and physiological impact were studied in axis deer (Axis axis), where it was used for anesthetization during vasectomy procedures. The study found that thiofentanil, in combination with medetomidine and ketamine, resulted in rapid induction but also unpredictable inductions and significant respiratory and metabolic disturbances, suggesting careful consideration of its use in certain wildlife species (Smith et al., 2006).

Immobilization of African Buffalo

In a study conducted on African buffalo (Syncerus caffer), thiofentanil oxalate demonstrated effectiveness for immobilization, providing fast induction and smooth recovery. This study highlighted thiofentanil oxalate as a low-volume, high-potency, reversible drug, making it suitable for immobilizing large wildlife like African buffalo (Szabó et al., 2015).

Use in Ungulate Immobilization

Thiafentanil oxalate has been successfully used to immobilize captive and free-ranging ungulates. A study comparing its efficacy with carfentanil citrate in gaur (Bos gaurus) immobilization for electroejaculation indicated that both drugs provide smooth induction and adequate anesthesia. However, significant hypoxemia was noted, requiring careful monitoring (Napier et al., 2011).

Immobilization of Mule Deer

Thiafentanil oxalate was evaluated for immobilizing mule deer (Odocoileus hemionus), showing rapid induction and immobilization. Its effectiveness was further confirmed in free-ranging deer, where it was used in combination with xylazine. This study recommended specific drug combinations for mule deer immobilization based on overall reliability and effectiveness (Wolfe et al., 2004).

Secondary Exposure Risks

A case of inadvertent ingestion of thiafentanil oxalate by a captive mountain lion (Puma concolor) revealed risks associated with secondary exposure. The animal experienced prolonged sedation, muscle tension, and myopathy, highlighting the need for proper disposal of carcasses of animals immobilized with thiafentanil to prevent secondary exposure in scavengers (Wolfe & Miller, 2005).

properties

CAS RN

101365-73-5

Product Name

Thiofentanil oxalate

Molecular Formula

C24H30N2O8S

Molecular Weight

506.57

IUPAC Name

4-Piperidinecarboxylic acid, 4-((2-methoxyacetyl)phenylamino)-1-(2-(2-thienyl)ethyl)-, methyl ester, ethanedioate

InChI

InChI=1S/C22H28N2O4S.C2H2O4/c1-27-17-20(25)24(18-7-4-3-5-8-18)22(21(26)28-2)11-14-23(15-12-22)13-10-19-9-6-16-29-19;3-1(4)2(5)6/h3-9,16H,10-15,17H2,1-2H3;(H,3,4)(H,5,6)

InChI Key

NHPPWKIWKNUHSS-UHFFFAOYSA-N

SMILES

O=C(C1(N(C(COC)=O)C2=CC=CC=C2)CCN(CCC3=CC=CS3)CC1)OC.O=C(O)C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Thiofentanil oxalate;  A 3080;  A-3080;  A3080

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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